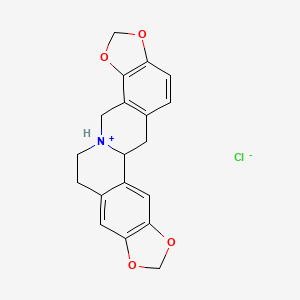
tetrahydrocoptisine hydrochloride Coptisine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrocoptisine hydrochloride, also known as Coptisine hydrochloride, is a protoberberine-type alkaloid. It is a major component of the leaf of Chelidonium majus L. and has potential biological activities, including anti-inflammatory and anti-parasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrocoptisine hydrochloride can be synthesized from the natural alkaloid stylopine. The synthetic route involves the reduction of stylopine using hydrogenation methods. The reaction conditions typically include the use of a palladium catalyst under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of tetrahydrocoptisine hydrochloride involves the extraction of stylopine from the leaves of Chelidonium majus L., followed by its reduction to tetrahydrocoptisine. The compound is then converted to its hydrochloride salt form for stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrocoptisine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form coptisine.
Reduction: The reduction of stylopine to tetrahydrocoptisine.
Substitution: It can undergo substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Coptisine.
Reduction: Tetrahydrocoptisine.
Substitution: Halogenated derivatives of tetrahydrocoptisine.
Scientific Research Applications
Tetrahydrocoptisine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other alkaloids.
Biology: Studied for its anti-inflammatory and anti-parasitic activities.
Medicine: Potential therapeutic agent for inflammatory diseases and parasitic infections.
Industry: Used in the development of anti-inflammatory drugs and pesticides
Mechanism of Action
Tetrahydrocoptisine hydrochloride exerts its effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and NO. It achieves this by inhibiting the activation of NF-κB and MAPK pathways. These pathways are crucial for the inflammatory response, and their inhibition leads to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Berberine: Another protoberberine-type alkaloid with similar anti-inflammatory properties.
Palmatine: Shares structural similarities and biological activities with tetrahydrocoptisine hydrochloride.
Jatrorrhizine: Another related alkaloid with anti-inflammatory and anti-parasitic activities.
Uniqueness
Tetrahydrocoptisine hydrochloride is unique due to its specific inhibition of NF-κB and MAPK pathways, which are not as prominently targeted by other similar compounds. This makes it a valuable compound for research into inflammatory diseases and potential therapeutic applications .
Properties
Molecular Formula |
C19H18ClNO4 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene;chloride |
InChI |
InChI=1S/C19H17NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,6-7,15H,3-5,8-10H2;1H |
InChI Key |
WZUQSTMUNWBERD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH+]2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



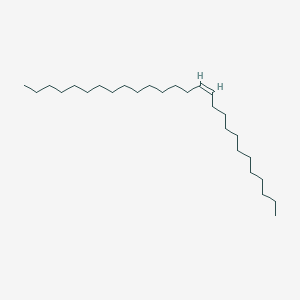
![2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12305975.png)
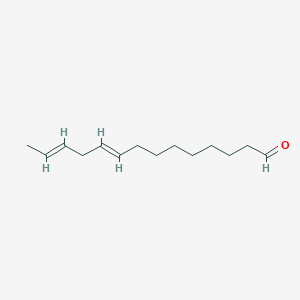
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl)acetic acid](/img/structure/B12305995.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12305996.png)
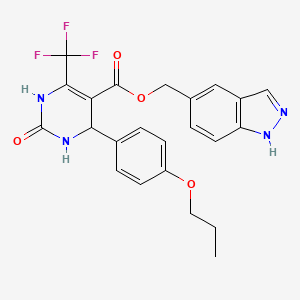
![3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B12306018.png)
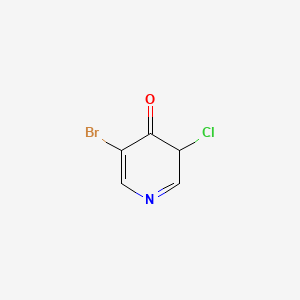
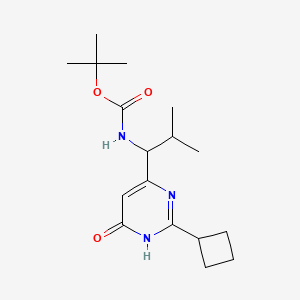
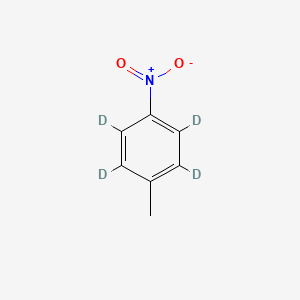
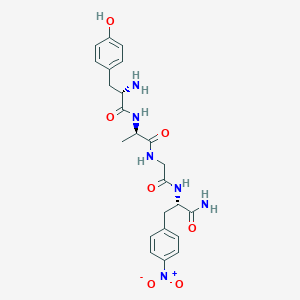
![[4,5-Diacetyloxy-2-(acetyloxymethyl)-6-[(4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl)oxy]oxan-3-yl] 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12306055.png)

